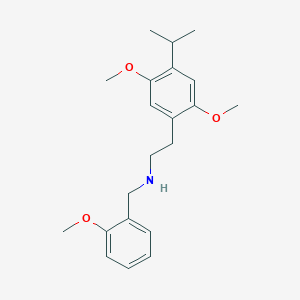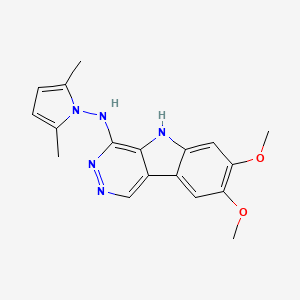
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- is a complex heterocyclic compound that belongs to the pyridazinoindole family This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole moiety, along with various functional groups such as methoxy and dimethylpyrrol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- typically involves multi-step reactions. One common method includes the alkylation of pyridazinoindole with alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters formed during these reactions yields the target hydrazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often use halogenating agents such as bromine (Br2) or chlorine (Cl2) under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Cancer Therapy: This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell growth and survival.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Pharmacological Studies: The compound’s unique structure allows it to interact with various biological targets, making it valuable for pharmacological research.
Mechanism of Action
The mechanism of action of 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR signaling pathway, which is essential for cell proliferation and survival . By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- include:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit various biological activities.
Pyridazinone Derivatives: These compounds contain a pyridazinone ring and are known for their pharmacological properties.
Uniqueness
What sets 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- apart is its unique combination of functional groups and its ability to inhibit PI3K, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
121638-63-9 |
|---|---|
Molecular Formula |
C18H19N5O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-7,8-dimethoxy-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C18H19N5O2/c1-10-5-6-11(2)23(10)22-18-17-13(9-19-21-18)12-7-15(24-3)16(25-4)8-14(12)20-17/h5-9,20H,1-4H3,(H,21,22) |
InChI Key |
RVIWACAJBMAAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1NC2=C3C(=CN=N2)C4=CC(=C(C=C4N3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


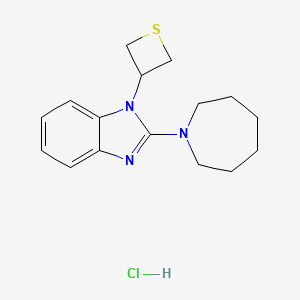
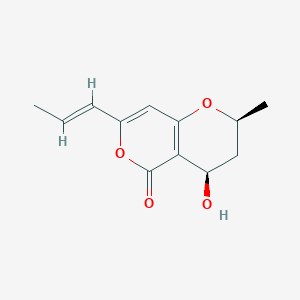
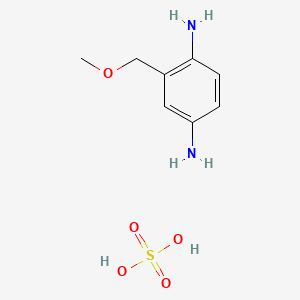

![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)


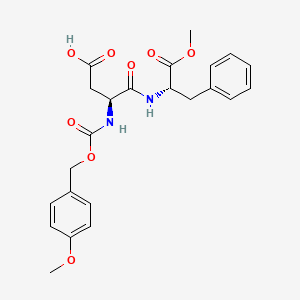

![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
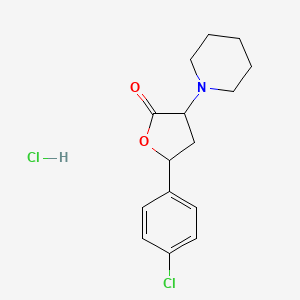
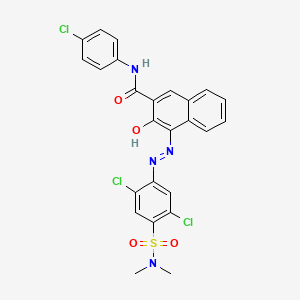
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
